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molecular formula C5H6ClNO3 B8498630 3-cyano-3-Hydroxy-4-Chlorobutyric Acid

3-cyano-3-Hydroxy-4-Chlorobutyric Acid

Cat. No. B8498630
M. Wt: 163.56 g/mol
InChI Key: ZTBMWAFZFDPZGA-UHFFFAOYSA-N
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Patent
US03960941

Procedure details

68.8 g of 3-oxo-4-chlorobutyric acid (94.2 percent purity by NMR) (0.476 mols) was mixed with 200 ml of distilled water in a three neck flask fitted with a thermometer, dropping funnel, stirrer and connected via an ice condenser to a nitrogen bubbler which was connected to a NaOH trap in series. Sodium cyanide (24.5 g) (0.50 mol) was dissolved in 75 ml of water and placed in the dropping funnel. The contents of the flask were cooled in an ice bath and the NaCN solution added at 10°-15°C to give a pH of 8. The mixture was brought to a pH of 0.8 with 46 ml (0.568 mol) concentrated HCl and then extracted with five 100 ml. portions of ether. The combined ether extract was dried with anhydrous MgSO4. After filtering off the drying agent and washing the solids with ether, the ether was evaporated on a rotary evaporator at 35°-40°C. Assay of the 78.3 g of product by NMR showed 80.6 percent 3-cyano-3-hydroxy-4-chlorobutyric acid, 8.22 percent water, 3.53 percent acetoacetic acid and 7.6 percent ether. The last traces of ether and water were quite difficult to remove. The yield was 82 percent.
Quantity
68.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
46 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:7][Cl:8])[CH2:3][C:4]([OH:6])=[O:5].[C-:9]#[N:10].[Na+].Cl>O>[C:9]([C:2]([OH:1])([CH2:7][Cl:8])[CH2:3][C:4]([OH:6])=[O:5])#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
68.8 g
Type
reactant
Smiles
O=C(CC(=O)O)CCl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
24.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
46 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a thermometer
CUSTOM
Type
CUSTOM
Details
connected via an ice condenser to a nitrogen bubbler which
CUSTOM
Type
CUSTOM
Details
was connected to a NaOH trap in series
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask were cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to give a pH of 8
EXTRACTION
Type
EXTRACTION
Details
extracted with five 100 ml
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
After filtering off the drying agent
WASH
Type
WASH
Details
washing the solids with ether
CUSTOM
Type
CUSTOM
Details
the ether was evaporated on a rotary evaporator at 35°-40°C
CUSTOM
Type
CUSTOM
Details
to remove

Outcomes

Product
Name
Type
Smiles
C(#N)C(CC(=O)O)(CCl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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